molecular formula C8H5FINO B8455884 4-Fluoro-7-iodoisoindolinone

4-Fluoro-7-iodoisoindolinone

Cat. No. B8455884
M. Wt: 277.03 g/mol
InChI Key: KWOYXJLBMIPXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 4 of Example 16, 4-fluoro-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone (1.17 g, 2.86 mmol) was dissolved in nitromethane (46 mL), and the solution was treated with trifluoroacetic acid (2.20 mL, 28.6 mmol) and triethylsilane (0.914 mL, 5.72 mmol), followed by purification by flash column chromatography (chloroform/methanol=100/0, 85/15) to obtain 4-fluoro-7-iodoisoindolinone (586 mg, yield 74%).
Name
4-fluoro-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0.914 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[C:7]2[C:3]=1[CH:4](O)[N:5](C(C)(C1C=CC=CC=1)C)[C:6]2=[O:12].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[N+](C)([O-])=O>[F:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12]

Inputs

Step One
Name
4-fluoro-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
1.17 g
Type
reactant
Smiles
FC1=C2C(N(C(C2=C(C=C1)I)=O)C(C)(C1=CC=CC=C1)C)O
Name
Quantity
46 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.914 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by flash column chromatography (chloroform/methanol=100/0, 85/15)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CNC(C2=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 586 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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